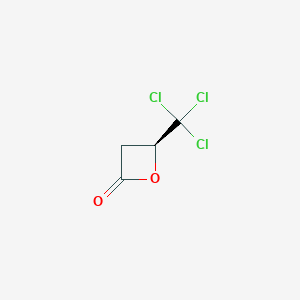

(S)-4-trichloromethyl-2-oxetanone

Description

BenchChem offers high-quality (S)-4-trichloromethyl-2-oxetanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-4-trichloromethyl-2-oxetanone including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C4H3Cl3O2 |

|---|---|

Molecular Weight |

189.42 g/mol |

IUPAC Name |

(4S)-4-(trichloromethyl)oxetan-2-one |

InChI |

InChI=1S/C4H3Cl3O2/c5-4(6,7)2-1-3(8)9-2/h2H,1H2/t2-/m0/s1 |

InChI Key |

CPNBMBBRKINRNE-REOHCLBHSA-N |

SMILES |

C1C(OC1=O)C(Cl)(Cl)Cl |

Isomeric SMILES |

C1[C@H](OC1=O)C(Cl)(Cl)Cl |

Canonical SMILES |

C1C(OC1=O)C(Cl)(Cl)Cl |

Origin of Product |

United States |

Foundational & Exploratory

A Comprehensive Technical Guide to the Asymmetric Synthesis of (S)-4-Trichloromethyl-2-Oxetanone

Authored by: Gemini, Senior Application Scientist

Abstract and Significance

(S)-4-Trichloromethyl-2-oxetanone, a chiral β-lactone, is a highly valuable synthetic intermediate in organic and medicinal chemistry. The strained four-membered ring of β-lactones makes them susceptible to stereospecific ring-opening reactions, providing access to a diverse array of enantiomerically pure compounds, including β-hydroxy acids and their derivatives.[1][2] The presence of the trichloromethyl group offers a unique handle for further chemical transformations. This guide provides an in-depth examination of the principal pathway for the asymmetric synthesis of this target molecule, focusing on the underlying mechanistic principles, the rationale behind catalyst selection, and a detailed, field-proven experimental protocol.

The Core Synthetic Strategy: Asymmetric [2+2] Cycloaddition

The most direct and efficient route to 4-substituted-2-oxetanones is the [2+2] cycloaddition of a ketene with an aldehyde or ketone, a transformation historically known as the Staudinger β-lactone synthesis.[3][4] For the specific synthesis of (S)-4-trichloromethyl-2-oxetanone, this involves the reaction between ketene (ethenone) and chloral (trichloroacetaldehyde).

The primary challenge in this synthesis is controlling the stereochemistry to selectively produce the (S)-enantiomer. This is achieved through the use of a chiral catalyst that can effectively discriminate between the two enantiotopic faces of the aldehyde's carbonyl group.[3][5][6]

Mechanistic Rationale and Stereochemical Control

The Nature of Ketene: A Highly Reactive Intermediate

Ketenes are characterized by their cumulated double bond system (C=C=O), which renders the carbonyl carbon highly electrophilic.[3] This inherent reactivity makes ketenes powerful acylating agents but also prone to undesirable side reactions, most notably dimerization into a diketene.[7] Consequently, ketene is almost always generated in situ under controlled, low-temperature conditions for immediate consumption in the cycloaddition reaction.

The Imperative of Enantioselective Catalysis

In the absence of a chiral influence, the cycloaddition of ketene to chloral would produce a racemic mixture of (R)- and (S)-4-trichloromethyl-2-oxetanone. To achieve an enantioselective synthesis, a chiral catalyst is employed to create a diastereomeric, lower-energy transition state for the formation of the desired enantiomer. The most successful strategies rely on either chiral Lewis acids or, more commonly for this transformation, chiral nucleophilic organocatalysts.[3][5][8]

The Nucleophilic Catalysis Pathway: A Stepwise Mechanism

Chiral tertiary amines, particularly cinchona alkaloids like quinine and quinidine, are exemplary nucleophilic catalysts for this reaction.[3] The catalytic cycle, as illustrated below, proceeds through a well-established stepwise mechanism:

-

Nucleophilic Attack: The chiral amine catalyst attacks the electrophilic carbonyl carbon of ketene to form a zwitterionic enolate intermediate. This intermediate preserves the chirality of the catalyst.

-

Aldehyde Addition: The oxygen atom of the enolate, now a potent nucleophile, attacks the carbonyl carbon of the aldehyde (chloral). The stereochemistry of this step is directed by the chiral scaffold of the catalyst, which orients the aldehyde for a facial-selective attack.

-

Ring Closure and Catalyst Regeneration: The resulting adduct undergoes an intramolecular cyclization via nucleophilic acyl substitution. This step forms the four-membered β-lactone ring and expels the tertiary amine catalyst, which is regenerated to re-enter the catalytic cycle.

Caption: Catalytic cycle for the cinchona alkaloid-mediated synthesis of a β-lactone.

Principal Catalytic Systems for Asymmetric [2+2] Cycloadditions

While numerous catalysts have been developed, a few classes have proven particularly effective for the asymmetric synthesis of β-lactones from ketenes.

-

Cinchona Alkaloids: As pioneered by Wynberg, cinchona alkaloids (e.g., quinine and quinidine) and their derivatives are highly effective organocatalysts for the reaction of ketene with activated aldehydes like chloral.[3] They are valued for their natural availability as pseudoenantiomers, allowing access to either enantiomer of the product by selecting the appropriate alkaloid. For the (S)-lactone, quinidine-derived catalysts are typically employed.

-

Chiral Phosphines: Chiral phosphine catalysts, such as BINAPHANE, have demonstrated excellent enantioselectivity and high diastereoselectivity in the formal [2+2] cycloaddition of disubstituted ketenes and aldehydes.[6][9] These catalysts also operate via a nucleophilic mechanism, forming a chiral phosphonium enolate intermediate.

-

Chiral Lewis Acids: Chiral Lewis acids, formed from metals like aluminum or lanthanides complexed with chiral ligands (e.g., BINOL derivatives), can also catalyze this reaction.[5][10][11] The Lewis acid activates the aldehyde by coordinating to its carbonyl oxygen, lowering the LUMO energy and rendering it more susceptible to attack by the ketene, which acts as the nucleophile in this context.

Comparative Analysis of Catalytic Performance

The choice of catalyst significantly impacts both the yield and enantioselectivity of the reaction. The following table summarizes representative data for related asymmetric β-lactone syntheses, illustrating the efficacy of different catalytic approaches.

| Aldehyde Reactant | Catalyst System | Yield (%) | Enantiomeric Excess (e.e.) (%) | Reference |

| Chloral | Quinidine | 79 | 98 (S) | [3] |

| 4-Chlorobenzaldehyde | BINAPHANE (Phosphine) | 94 | 96 | [9] |

| Benzaldehyde | (R)-BINOL-AlMe Complex | 88 | 56 (R) | [5] |

| Phenylglyoxal | Chiral N-Heterocyclic Carbene | 91 | 94 | [12] |

This table presents data from representative reactions to showcase catalyst performance; conditions may vary.

Detailed Experimental Protocol: Quinidine-Catalyzed Synthesis

This protocol is adapted from the well-established Wynberg procedure for the synthesis of (S)-4-trichloromethyl-2-oxetanone.[3]

Materials and Reagents:

-

Chloral (trichloroacetaldehyde), freshly distilled

-

Diketene

-

Quinidine (catalyst)

-

Toluene, anhydrous

-

Inert atmosphere (Nitrogen or Argon)

Experimental Workflow Diagram:

Caption: Step-by-step workflow for the asymmetric synthesis of the target β-lactone.

Step-by-Step Procedure:

-

Reactor Preparation: A three-necked, round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet is flame-dried under vacuum and allowed to cool under a positive pressure of nitrogen.

-

Catalyst and Solvent Charging: The flask is charged with quinidine (5-10 mol%) and anhydrous toluene. The mixture is stirred until the catalyst dissolves.

-

Cooling and Aldehyde Addition: The reaction vessel is cooled to -50 °C using a dry ice/acetone bath. Freshly distilled chloral (1.0 equivalent) is added via syringe.

-

In Situ Ketene Reaction: Diketene (1.1 equivalents) is added dropwise to the stirred solution over 1-2 hours, maintaining the internal temperature at -50 °C. (Note: While ketene gas can be generated separately, using diketene as a precursor in the presence of the catalyst is a common and practical alternative).

-

Reaction Monitoring: The reaction is stirred at -50 °C for an additional 4-6 hours. The progress is monitored by thin-layer chromatography (TLC) until the chloral is consumed.

-

Aqueous Workup: The reaction is quenched by the addition of a saturated aqueous NH₄Cl solution. The mixture is allowed to warm to room temperature, and the organic layer is separated. The aqueous layer is extracted twice with ethyl acetate.

-

Purification: The combined organic layers are washed with dilute HCl (to remove the catalyst), water, and brine. The solution is then dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The crude product is purified by flash column chromatography on silica gel or by recrystallization to yield (S)-4-trichloromethyl-2-oxetanone as a solid.

-

Analysis: The structure and purity of the final product are confirmed using ¹H NMR, ¹³C NMR, and IR spectroscopy. The enantiomeric excess is determined using chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

Conclusion

The asymmetric synthesis of (S)-4-trichloromethyl-2-oxetanone is most effectively achieved via the [2+2] cycloaddition of ketene and chloral, mediated by a chiral nucleophilic catalyst. Cinchona alkaloids, particularly quinidine, have proven to be robust and highly effective catalysts for this transformation, delivering the target molecule with excellent enantioselectivity. The success of the synthesis hinges on careful control of reaction conditions, specifically low temperatures and the in situ use of the highly reactive ketene, to suppress undesired side reactions. The resulting chiral β-lactone serves as a versatile and valuable building block for advanced organic synthesis.

References

-

Beilstein Journal of Organic Chemistry.

-

National Center for Biotechnology Information.

-

The Journal of Organic Chemistry.

-

R Discovery.

-

RadTech.

-

Thieme Chemistry.

-

The Journal of Organic Chemistry.

-

Organic Letters.

-

Chemical Science.

-

Organic Syntheses.

-

Chemical Reviews.

-

PubMed.

-

Google Patents.

-

ResearchGate.

-

BenchChem.

-

Beilstein Journals.

-

Beilstein Journals.

-

MDPI.

-

ResearchGate.

-

ResearchGate.

-

Wikipedia.

-

Google Patents.

-

Organic Chemistry Portal.

-

Organic Chemistry Portal.

-

PubMed.

-

Organic Chemistry Portal.

-

ChemRxiv.

-

CCS Chemistry.

-

SciSpace.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Catalytic, asymmetric reactions of ketenes and ketene enolates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. US5004815A - Method for synthesizing β-lactones and alkenes - Google Patents [patents.google.com]

- 5. discovery.researcher.life [discovery.researcher.life]

- 6. Phosphine-catalyzed asymmetric synthesis of beta-lactones from arylketoketenes and aromatic aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Ketene - Wikipedia [en.wikipedia.org]

- 8. Asymmetric synthesis of highly substituted beta-lactones by nucleophile-catalyzed [2+2] cycloadditions of disubstituted ketenes with aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. chinesechemsoc.org [chinesechemsoc.org]

- 11. scispace.com [scispace.com]

- 12. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to the Asymmetric Formation of (S)-4-Trichloromethyl-2-oxetanone

Abstract

This technical guide provides a comprehensive examination of the mechanism for the asymmetric synthesis of (S)-4-trichloromethyl-2-oxetanone, a valuable chiral building block in pharmaceutical and natural product synthesis. The primary focus is the catalytic asymmetric [2+2] cycloaddition of ketene with chloral, a method pioneered by Wynberg and coworkers.[1] We will dissect the reaction mechanism, the critical role of cinchona alkaloid catalysts in establishing stereocontrol, provide a field-tested experimental protocol, and detail methods for product validation. This document is intended for researchers, chemists, and drug development professionals seeking a deep, practical understanding of this important transformation.

Introduction: The Significance of Chiral β-Lactones

The 2-oxetanone, or β-lactone, is a four-membered cyclic ester that serves as a highly versatile intermediate in organic synthesis.[2][3] The inherent ring strain of the β-lactone ring makes it susceptible to a variety of ring-opening reactions, allowing for the diastereoselective installation of diverse functional groups. When synthesized in an enantiomerically pure form, β-lactones become powerful synthons for the construction of complex, biologically active molecules.[4][5]

(S)-4-trichloromethyl-2-oxetanone, in particular, is a key chiral precursor. The trichloromethyl group acts as a masked carboxylic acid or can be transformed into other functionalities, making this compound a valuable starting material for the synthesis of chiral γ-substituted α-amino acids and other complex targets.[1][2][3] The ability to produce this molecule with high enantiopurity via a catalytic process is therefore of significant interest to the drug development community.

The Core Mechanism: Asymmetric [2+2] Cycloaddition

The most efficient and widely adopted method for synthesizing 4-trichloromethyl-2-oxetanone is the [2+2] cycloaddition of ketene with chloral (trichloroacetaldehyde).[1] The key challenge and the focus of this guide is controlling the stereochemistry to selectively produce the (S)-enantiomer.

This is achieved through the use of a chiral nucleophilic catalyst. While various catalysts have been explored, the cinchona alkaloids—specifically quinine for the (S)-enantiomer and its pseudo-enantiomer quinidine for the (R)-enantiomer—have proven to be exceptionally effective.[1]

The reaction can be summarized as follows:

The catalyst does not simply accelerate the reaction; it actively participates in the mechanism, creating a chiral environment that directs the approach of the reactants, ultimately leading to a high degree of enantioselectivity.

The Catalytic Cycle: Role of the Cinchona Alkaloid

The mechanism proceeds through a well-established catalytic cycle involving the formation of a zwitterionic enolate intermediate. Let's break down the key steps using quinine as the catalyst for the desired (S)-product.

-

Catalyst Activation of Ketene: The cycle begins with the nucleophilic attack of the quinuclidine nitrogen of quinine on the carbonyl carbon of ketene. This forms a chiral zwitterionic enolate. This intermediate is not merely a spectator; the stereochemical information from the catalyst is now embedded in this reactive species.

-

Stereoselective Aldehyde Approach: The chloral molecule then approaches the zwitterionic intermediate. The steric bulk and conformational rigidity of the quinine backbone dictate the face of the enolate that is accessible to the aldehyde. The bulky trichloromethyl group of chloral orients itself away from the catalyst's quinoline ring system to minimize steric hindrance.

-

Carbon-Carbon Bond Formation: The enolate oxygen of the intermediate acts as a Lewis base, coordinating to the electrophilic carbonyl carbon of chloral. Simultaneously, the α-carbon of the enolate attacks the chloral carbonyl, forming the crucial C-C bond. This step sets the absolute stereochemistry at the C4 position of the future β-lactone ring.

-

Ring Closure and Catalyst Regeneration: The resulting alkoxide intermediate undergoes intramolecular acyl substitution. The alkoxide oxygen attacks the acyl carbon of the activated ketene moiety, displacing the quinine catalyst and forming the 2-oxetanone ring. The regenerated quinine is then free to enter another catalytic cycle.

This entire process is a beautifully orchestrated sequence where the chiral catalyst acts as a transient stereochemical controller.

Visualization of the Catalytic Cycle

The following diagram illustrates the key steps in the quinine-catalyzed formation of (S)-4-trichloromethyl-2-oxetanone.

Caption: Quinine-catalyzed [2+2] cycloaddition mechanism.

Experimental Protocol: A Self-Validating System

This protocol is based on established literature procedures and is designed to be self-validating, with clear checkpoints for ensuring reaction success and product purity.

Materials & Reagents:

-

Quinine (or Quinidine for the (R)-enantiomer)

-

Chloral (freshly distilled)

-

Diketene (as a source for ketene)

-

Toluene (anhydrous)

-

Hexane (for purification)

-

Silica Gel (for chromatography)

Instrumentation:

-

Schlenk line or glovebox for inert atmosphere operations

-

Syringe pump

-

Low-temperature cooling bath (-78 °C, e.g., dry ice/acetone)

-

Rotary evaporator

-

NMR Spectrometer

-

Polarimeter

Step-by-Step Methodology:

-

Catalyst & Reagent Preparation (The Foundation):

-

To a flame-dried, 250 mL three-neck flask equipped with a magnetic stir bar, thermometer, and septum, add quinine (e.g., 1-2 mol%).

-

Under a nitrogen atmosphere, add anhydrous toluene (100 mL).

-

Cool the solution to -50 °C using a cooling bath.

-

Causality: Low temperature is critical to suppress side reactions, such as the dimerization of ketene, and to enhance the enantioselectivity of the catalytic process.

-

-

Generation and Addition of Ketene (The Critical Step):

-

Ketene is highly reactive and is best generated in situ and used immediately. A common method is the thermal decomposition of diketene. The gaseous ketene is passed through a tube furnace and bubbled directly into the reaction mixture.

-

Alternatively, and more controllably for lab scale, a solution of diketene in toluene can be added very slowly via syringe pump to a heated inlet tube leading into the reaction flask.

-

Simultaneously, add a solution of freshly distilled chloral in toluene to the reaction flask via a separate syringe pump over the course of 2-3 hours.

-

Causality: The slow, simultaneous addition of both reactants maintains a low concentration of each, preventing polymerization and ensuring that the reaction proceeds through the desired catalytic [2+2] pathway.

-

-

Reaction Monitoring (Validation Checkpoint 1):

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or by taking small aliquots for ¹H NMR analysis to observe the disappearance of the chloral aldehyde proton (~9.0 ppm).

-

-

Workup and Quenching:

-

Once the reaction is complete (typically after 2-4 hours), allow the mixture to warm to room temperature.

-

Quench the reaction by adding a small amount of methanol to consume any remaining ketene.

-

Concentrate the mixture in vacuo using a rotary evaporator.

-

-

Purification (Validation Checkpoint 2):

-

The crude product is purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

-

Combine the fractions containing the pure product (identified by TLC) and concentrate under reduced pressure to yield the product as a colorless oil or low-melting solid.

-

Data Presentation & Product Characterization

Successful synthesis must be confirmed by rigorous characterization. The following table summarizes typical results and the data required to validate the product's identity and enantiopurity.

| Parameter | Typical Value / Method | Purpose |

| Chemical Yield | 75-90% | Measures the efficiency of the reaction. |

| Enantiomeric Excess (e.e.) | >95% | Determined by chiral HPLC or by NMR using a chiral shift reagent. Confirms the success of the asymmetric catalysis. |

| Specific Rotation [α]D | Negative value for (S)-enantiomer | Measured using a polarimeter. A key indicator of enantiomeric purity and identity. |

| ¹H NMR (CDCl₃) | δ ~5.0 (dd, 1H), ~3.5-3.8 (m, 2H) | Confirms the chemical structure of the β-lactone ring. |

| ¹³C NMR (CDCl₃) | δ ~165 (C=O), ~95 (CCl₃), ~75 (CH-O), ~45 (CH₂) | Provides definitive structural confirmation of the carbon skeleton. |

Conclusion

The quinine-catalyzed asymmetric [2+2] cycloaddition of ketene and chloral stands as a robust and highly effective method for the production of (S)-4-trichloromethyl-2-oxetanone.[1] Understanding the nuanced catalytic mechanism, where the chiral catalyst forms a transient zwitterionic intermediate to direct the stereochemical outcome, is crucial for both successful execution and future innovation. The protocol described herein, with its emphasis on slow addition rates and low temperatures, provides a reliable pathway for obtaining this valuable chiral building block in high yield and excellent enantiopurity, paving the way for its application in the sophisticated synthesis of next-generation pharmaceuticals.

References

-

Taggi, A. E., Hafez, A. M., Wack, H., Young, B., Ferraris, D., & Lectka, T. (2002). A Practical, Catalyzed, Asymmetric Synthesis of β-Lactams. Journal of the American Chemical Society, 124(23), 6626–6635. Available at: [Link]

-

Wang, Y., Tennyson, R. L., & Romo, D. (2004). β-LACTONES: INTERMEDIATES FOR NATURAL PRODUCT TOTAL SYNTHESIS AND NEW TRANSFORMATIONS. HETEROCYCLES, 64, 605-658. Available at: [Link]

-

Vaidya, T., Eisenberg, R., & Fronczek, F. R. (2011). A β-Lactone Route to Chiral γ-Substituted α-Amino Acids: Application to the Concise Synthesis of ( S)- α-Azidobutyro Lactone and a Natural Amino Acid. The Journal of Organic Chemistry, 76(1), 151-159. Available at: [Link]

-

Romo, D., Harrison, P. H. M., Jenkins, S. I., & Ridder, A. (2002). A β-Lactone Route to Chiral γ-Substituted α-Amino Acids: Application to the Concise Synthesis of (S)-α-Azidobutyro Lactone and a Natural Amino Acid. Journal of the American Chemical Society, 124(4), 596-597. Available at: [Link]

-

Barriault, L., & Denis, G. (2016). Chemoenzymatic Synthesis of trans-β-Aryl-δ-hydroxy-γ-lactones and Enzymatic Kinetic Resolution of Their Racemic Mixtures. Molecules, 21(12), 1629. Available at: [Link]

-

Wynberg, H., & Staring, E. G. J. (1982). Asymmetric synthesis of 4-substituted 2-oxetanones (β-lactones) from ketene and aldehydes using cinchona alkaloids as catalysts. Journal of the American Chemical Society, 104(6), 166-168. Available at: [Link]

Sources

An In-depth Technical Guide to (S)-4-Trichloromethyl-2-oxetanone: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

(S)-4-Trichloromethyl-2-oxetanone , a chiral β-lactone, has emerged as a significant and versatile building block in modern organic synthesis. Its unique structural features, characterized by a strained four-membered ring and a bulky, electron-withdrawing trichloromethyl group, impart a distinct reactivity profile that has been harnessed for the stereoselective synthesis of complex molecules, particularly in the realm of drug discovery and development. This guide provides a comprehensive overview of its physical and chemical properties, detailed synthetic protocols, and key applications, offering valuable insights for researchers leveraging this powerful synthetic intermediate.

Core Physical and Spectroscopic Properties

(S)-4-Trichloromethyl-2-oxetanone is a solid at room temperature with a defined melting point. Its high boiling point reflects its molecular weight and polarity. A summary of its key physical and structural properties is presented in Table 1.

Table 1: Physical and Structural Properties of (S)-4-Trichloromethyl-2-oxetanone

| Property | Value | Reference(s) |

| IUPAC Name | (4S)-4-(trichloromethyl)oxetan-2-one | |

| Synonyms | (S)-(+)-3-hydroxy-4,4,4-trichlorobutyric beta-lactone, β-Trichloromethyl-β-propiolactone | [1] |

| CAS Number | 133449-33-9 | |

| Molecular Formula | C₄H₃Cl₃O₂ | [] |

| Molecular Weight | 189.42 g/mol | [] |

| Appearance | Solid | [3] |

| Melting Point | 40 - 42 °C | [3] |

| Boiling Point | 228 °C at 760 mmHg | [] |

| 98 °C at 12 hPa | [3] | |

| Density | 1.731 g/cm³ | [] |

Spectroscopic Profile

The structural elucidation of (S)-4-trichloromethyl-2-oxetanone is routinely confirmed by spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

The ¹H and ¹³C NMR spectra provide a clear fingerprint of the molecule's carbon-hydrogen framework. The proton NMR spectrum is characterized by signals corresponding to the diastereotopic protons of the methylene group and the methine proton adjacent to the trichloromethyl group. The ¹³C NMR spectrum shows distinct resonances for the carbonyl carbon, the carbon bearing the trichloromethyl group, and the methylene carbon. Representative spectral data are available in public databases such as SpectraBase.[1]

The IR spectrum of (S)-4-trichloromethyl-2-oxetanone is distinguished by a strong absorption band characteristic of the carbonyl group (C=O) stretching vibration within a strained β-lactone ring. This peak typically appears at a higher wavenumber compared to that of acyclic esters or larger-ring lactones, a direct consequence of the increased ring strain. Other significant absorptions correspond to C-H and C-Cl stretching vibrations.[1]

Chemical Properties and Reactivity

The chemical behavior of (S)-4-trichloromethyl-2-oxetanone is dominated by the high ring strain of the β-lactone core, which renders it susceptible to nucleophilic attack. This inherent reactivity, combined with the chirality of the molecule, makes it a valuable chiral building block in asymmetric synthesis.[]

Ring-Opening Reactions

The strained four-membered ring of (S)-4-trichloromethyl-2-oxetanone is prone to ring-opening reactions upon treatment with a variety of nucleophiles. The regioselectivity of the nucleophilic attack is a key consideration in synthetic applications. Attack can occur at either the carbonyl carbon (C2) or the β-carbon (C4).

The presence of the electron-withdrawing trichloromethyl group at the C4 position significantly influences the reactivity. It enhances the electrophilicity of the C4 carbon, making it more susceptible to nucleophilic attack.

The ring-opening of β-lactones can proceed through two main pathways, depending on the nature of the nucleophile and the reaction conditions:

-

Acyl-Oxygen Cleavage (Attack at C2): This pathway is favored by hard nucleophiles and under basic conditions. The nucleophile attacks the carbonyl carbon, leading to a tetrahedral intermediate that subsequently collapses, cleaving the acyl-oxygen bond.

-

Alkyl-Oxygen Cleavage (Attack at C4): This pathway is favored by soft nucleophiles and can be promoted by Lewis or Brønsted acids, which activate the ring by coordinating to the carbonyl oxygen.[4] The nucleophilic attack occurs at the β-carbon with inversion of stereochemistry, a characteristic of an Sₙ2-type reaction.

The general mechanism for nucleophilic ring-opening is depicted below.

Caption: General pathways for nucleophilic ring-opening of a β-lactone.

Stability and Storage

As a strained heterocyclic compound, (S)-4-trichloromethyl-2-oxetanone requires careful handling and storage. It is sensitive to both strong acids and bases, which can catalyze its decomposition or polymerization. For long-term storage, it is advisable to keep the compound in a cool, dry, and inert atmosphere, away from nucleophilic reagents and strong acids or bases.[5][6]

Synthesis of (S)-4-Trichloromethyl-2-oxetanone

The enantioselective synthesis of chiral β-lactones is a well-established field in organic chemistry. One of the most prominent methods for the preparation of (S)-4-trichloromethyl-2-oxetanone is the Wynberg and Staring synthesis , which involves the cycloaddition of a ketene with an aldehyde catalyzed by a chiral Lewis base, typically a cinchona alkaloid.

Enantioselective [2+2] Cycloaddition: The Wynberg and Staring Protocol

This method provides a direct and efficient route to enantiomerically enriched β-lactones. The key step is the reaction of a ketene, generated in situ from an acyl chloride and a tertiary amine, with an aldehyde in the presence of a chiral catalyst. For the synthesis of (S)-4-trichloromethyl-2-oxetanone, the reaction involves the cycloaddition of ketene with chloral (trichloroacetaldehyde).

Experimental Protocol: Conceptual Outline

The following is a generalized protocol based on the principles of the Wynberg and Staring synthesis. Researchers should consult specific literature procedures for detailed experimental conditions and safety precautions.

-

Catalyst Preparation: A solution of the chiral catalyst (e.g., quinine or a derivative) is prepared in a suitable anhydrous solvent (e.g., toluene or dichloromethane) under an inert atmosphere.

-

Reaction Setup: The reaction vessel is charged with the catalyst solution and cooled to a low temperature (e.g., -78 °C).

-

Reactant Addition: A solution of chloral in the same solvent is added to the reaction mixture.

-

Ketene Generation and Cycloaddition: A pre-cooled solution of acetyl chloride and a tertiary amine (e.g., triethylamine) in the reaction solvent is added slowly to the reaction mixture. The tertiary amine dehydrochlorinates the acetyl chloride to generate ketene in situ, which then undergoes a [2+2] cycloaddition with the activated chloral.

-

Quenching and Workup: After the reaction is complete, it is quenched with a suitable reagent (e.g., dilute acid). The organic layer is separated, washed, dried, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel or by crystallization to afford the enantiomerically enriched (S)-4-trichloromethyl-2-oxetanone.

The enantioselectivity of the reaction is controlled by the chiral catalyst, which forms a chiral complex with the ketene, thereby directing its facial addition to the aldehyde.

Caption: Conceptual workflow for the synthesis of (S)-4-trichloromethyl-2-oxetanone.

Applications in Drug Development and Organic Synthesis

The primary application of (S)-4-trichloromethyl-2-oxetanone in drug development stems from its role as a versatile chiral synthon. Its strained ring can be stereospecifically opened by various nucleophiles to introduce new functional groups with defined stereochemistry, making it a valuable precursor for the synthesis of complex chiral molecules.

Synthesis of Chiral γ-Substituted α-Amino Acids

A notable application of (S)-4-trichloromethyl-2-oxetanone is in the synthesis of enantiomerically pure γ-substituted α-amino acids.[] The β-lactone serves as a masked form of a chiral γ-hydroxy-α,β-unsaturated ester equivalent. Ring-opening with a suitable nitrogen nucleophile, followed by further transformations, provides access to a wide range of non-proteinogenic amino acids, which are important components of many peptidomimetics and other biologically active compounds.

Precursor to Other Chiral Building Blocks

The reactivity of the β-lactone ring allows for its conversion into a variety of other useful chiral building blocks. For instance, reduction of the lactone can yield chiral 1,3-diols, while reaction with organometallic reagents can lead to the formation of chiral ketones. These transformations expand the synthetic utility of (S)-4-trichloromethyl-2-oxetanone beyond amino acid synthesis.

The oxetane motif itself is of growing interest in medicinal chemistry. Its incorporation into drug candidates can favorably modulate physicochemical properties such as solubility, lipophilicity, and metabolic stability.[4][7]

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Ventilation: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any potential vapors or dust.[8]

-

Incompatibilities: Avoid contact with strong acids, strong bases, and strong oxidizing agents.[6]

-

Storage: Store in a tightly sealed container in a cool, dry place away from heat and direct sunlight.[5][6]

Given its strained ring system and the presence of a trichloromethyl group, the compound may be an irritant to the skin, eyes, and respiratory tract.[9] In case of contact, flush the affected area with copious amounts of water and seek medical attention if irritation persists.

Conclusion

(S)-4-Trichloromethyl-2-oxetanone is a valuable and highly reactive chiral building block with significant applications in asymmetric synthesis, particularly in the preparation of non-proteinogenic amino acids and other complex chiral molecules relevant to drug discovery. Its synthesis via the enantioselective [2+2] cycloaddition of ketenes and aldehydes is a well-established and efficient method. A thorough understanding of its physical properties, chemical reactivity, and safe handling procedures is essential for its effective utilization in research and development. The continued exploration of the synthetic potential of this and related β-lactones will undoubtedly lead to the development of novel and efficient routes to a wide range of important chemical entities.

Sources

- 1. spectrabase.com [spectrabase.com]

- 3. EP0060808B1 - 4-chloro-4-chloromethyloxetan-2-one and process for its preparation - Google Patents [patents.google.com]

- 4. Oxetanes in drug discovery: structural and synthetic insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. (R)-(+)-4-Methyl-4-(trichloromethyl)-2-oxetanone | C5H5Cl3O2 | CID 5325909 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chemicalbook.com [chemicalbook.com]

- 9. fishersci.com [fishersci.com]

An In-depth Guide to the Spectroscopic Characterization of (S)-4-trichloromethyl-2-oxetanone

This technical guide provides a comprehensive analysis of the key spectroscopic data for (S)-4-trichloromethyl-2-oxetanone, a chiral building block of significant interest in synthetic organic chemistry. Its utility as a precursor for novel amino acids and other complex molecules necessitates a thorough understanding of its structural features, which are elucidated here through Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This document is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of this molecule's characterization.

Molecular Structure and Spectroscopic Overview

(S)-4-trichloromethyl-2-oxetanone is a β-lactone characterized by a strained four-membered ring and a stereocenter at the C4 position, which is substituted with a bulky and highly electron-withdrawing trichloromethyl group. These features impart unique reactivity to the molecule and are reflected in its spectroscopic signatures. A precise interpretation of its NMR, IR, and MS data is crucial for its unambiguous identification and for monitoring its transformations in chemical reactions.

Caption: Molecular Structure of (S)-4-trichloromethyl-2-oxetanone

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules. For (S)-4-trichloromethyl-2-oxetanone, both ¹H and ¹³C NMR provide critical information about its carbon skeleton and the chemical environment of its protons. The spectra for the racemic 4-(trichloromethyl)oxetan-2-one are available on SpectraBase and are representative of the (S)-enantiomer in a non-chiral solvent.[1]

¹H NMR Spectroscopy

The ¹H NMR spectrum is characterized by two multiplets in the aliphatic region, corresponding to the diastereotopic protons of the methylene group (C2) and the methine proton at the stereocenter (C3).

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (Hz) |

| H on C2 | ~3.5-3.7 | m | |

| H on C3 | ~5.0-5.2 | m |

Table 1: ¹H NMR Data for 4-trichloromethyl-2-oxetanone in CDCl₃

Interpretation and Causality:

-

Downfield Shift of C3-H: The proton on C3 is significantly deshielded (δ ~5.0-5.2 ppm) due to its proximity to two electron-withdrawing groups: the lactone's ester oxygen and the trichloromethyl group.

-

Diastereotopic Methylene Protons (C2-H): The two protons on C2 are diastereotopic because of the adjacent stereocenter at C3. This results in their having slightly different chemical shifts and coupling to the C3 proton with different coupling constants, leading to a complex multiplet.

-

Influence of the Trichloromethyl Group: The CCl₃ group's strong inductive effect withdraws electron density from the ring, contributing to the overall downfield shift of all ring protons compared to a simple alkyl-substituted β-lactone.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides a clear picture of the carbon framework of the molecule.

| Carbon | Chemical Shift (δ, ppm) |

| C=O (C1) | ~165 |

| CH₂ (C2) | ~45 |

| CH (C3) | ~75 |

| CCl₃ (C4) | ~95 |

Table 2: ¹³C NMR Data for 4-trichloromethyl-2-oxetanone in CDCl₃

Interpretation and Causality:

-

Carbonyl Carbon (C1): The carbonyl carbon of the lactone appears at a typical chemical shift for an ester (~165 ppm).

-

Methylene Carbon (C2): The C2 carbon is found at approximately 45 ppm.

-

Methine Carbon (C3): The C3 carbon, bonded to both the ester oxygen and the CCl₃-substituted carbon, is shifted downfield to around 75 ppm.

-

Trichloromethyl-substituted Carbon (C4): The carbon of the trichloromethyl group (C4) is highly deshielded due to the three attached chlorine atoms, appearing at approximately 95 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is particularly useful for identifying the functional groups present in a molecule. The IR spectrum of 4-(trichloromethyl)oxetan-2-one shows a prominent absorption band characteristic of the strained β-lactone carbonyl group.[1]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1840 | Strong | C=O stretch (β-lactone) |

| ~2900-3000 | Medium | C-H stretch |

| ~1100-1300 | Strong | C-O stretch |

| ~700-800 | Strong | C-Cl stretch |

Table 3: Key IR Absorption Bands for 4-trichloromethyl-2-oxetanone

Interpretation and Causality:

-

High-Frequency Carbonyl Stretch: The most diagnostic feature is the intense carbonyl absorption at a high frequency (~1840 cm⁻¹). This is a hallmark of a β-lactone and is a direct consequence of the ring strain in the four-membered ring.[2] The increased s-character of the exocyclic double bond due to ring strain leads to a higher stretching frequency compared to acyclic esters or larger lactones (typically 1735-1750 cm⁻¹).

-

C-Cl Stretching: The presence of the trichloromethyl group is indicated by strong absorptions in the fingerprint region, typically between 700 and 800 cm⁻¹.

Mass Spectrometry (MS)

Predicted Fragmentation Pathways:

The molecular ion ([M]⁺˙) would be expected to undergo fragmentation through several key pathways:

-

Loss of CO₂: Decarboxylation is a common fragmentation pathway for lactones, which would lead to an alkene radical cation.

-

Cleavage of the CCl₃ group: The C-C bond adjacent to the trichloromethyl group can cleave, leading to the loss of a CCl₃ radical.

-

Ring Opening and Rearrangement: β-lactones can undergo ring opening followed by rearrangement and further fragmentation.

Caption: Predicted major fragmentation pathways for (S)-4-trichloromethyl-2-oxetanone.

Isotope Pattern: The presence of three chlorine atoms will result in a characteristic isotopic pattern for the molecular ion and any chlorine-containing fragments, with relative intensities determined by the natural abundance of ³⁵Cl and ³⁷Cl.

Experimental Protocols

The following are detailed, step-by-step methodologies for acquiring the spectroscopic data discussed in this guide.

NMR Spectroscopy

Caption: Workflow for NMR data acquisition and processing.

IR Spectroscopy (Attenuated Total Reflectance - ATR)

-

Instrument Preparation: Ensure the ATR crystal (e.g., diamond) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

-

Background Scan: Record a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.

-

Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal.

-

Pressure Application: Lower the ATR anvil to apply firm and even pressure to the sample, ensuring good contact with the crystal.

-

Data Acquisition: Acquire the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

-

Data Processing: Perform baseline correction and peak picking to identify the key absorption bands.

-

Cleaning: Thoroughly clean the ATR crystal and anvil after analysis.

Mass Spectrometry (Electron Ionization - EI)

-

Sample Introduction: Introduce the sample into the mass spectrometer. For a volatile solid, this can be done via a direct insertion probe or by dissolving it in a volatile solvent and injecting it into a gas chromatograph (GC-MS).

-

Ionization: In the ion source, the sample is bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and their abundance is recorded.

-

Data Interpretation: The resulting mass spectrum is analyzed to identify the molecular ion and characteristic fragment ions. The isotopic pattern for chlorine-containing fragments should be carefully examined.

Conclusion

The spectroscopic data for (S)-4-trichloromethyl-2-oxetanone are highly informative and consistent with its molecular structure. The ¹H and ¹³C NMR spectra reveal the chemical environment of each proton and carbon, with the electron-withdrawing CCl₃ group and the strained β-lactone ring having a significant influence on the chemical shifts. The IR spectrum provides a definitive signature for the β-lactone functional group through its high-frequency carbonyl absorption. While experimental mass spectrometry data is not presented, a predictive analysis of its fragmentation provides valuable insights for its identification. The protocols outlined in this guide provide a robust framework for the reliable spectroscopic characterization of this and similar molecules, ensuring data integrity for research and development applications.

References

-

PubChem. (R)-(+)-4-Methyl-4-(trichloromethyl)-2-oxetanone. National Center for Biotechnology Information. [Link]

-

Organic Chemistry Portal. Lactone synthesis. [Link]

-

SpectraBase. 4-(Trichloromethyl)oxetan-2-one. Wiley-VCH GmbH. [Link]

- Crotti, A. E. M., et al. (2004). The fragmentation mechanism of five-membered lactones by electrospray ionisation tandem mass spectrometry. International Journal of Mass Spectrometry, 232(3), 271–276.

- Dufour, E., et al. (2002). Nuclear magnetic resonance spectroscopic study of beta-lactoglobulin interactions with two flavor compounds, gamma-decalactone and beta-ionone. Journal of Agricultural and Food Chemistry, 50(24), 7098–7103.

-

Gates, P. J., et al. (2004). The fragmentation mechanism of five-membered lactones by electrospray ionisation tandem mass spectrometry. ResearchGate. [Link]

- García-Álvarez, R., et al. (2025). Advances in Catalyst Design for β-Lactone Formation via Ring-Expansion Carbonylation.

- He, X., et al. (2023). Spontaneous In-Source Fragmentation Reaction Mechanism and Highly Sensitive Analysis of Dicofol by Electrospray Ionization Mass Spectrometry. Molecules, 28(9), 3748.

-

American Chemical Society. (2023). One-Step Electrocatalytic Approach Applied to the Synthesis of β-Propiolactones from CO2 and Dienes. The Journal of Organic Chemistry. [Link]

Sources

An In-depth Technical Guide to the Thermodynamic Stability of 4-(trichloromethyl)oxetan-2-one

Abstract

This technical guide provides a comprehensive analysis of the thermodynamic stability of 4-(trichloromethyl)oxetan-2-one, a substituted β-lactone of significant interest in synthetic and medicinal chemistry. The inherent high ring strain of the four-membered oxetan-2-one core, coupled with the profound electronic effects of the C4-trichloromethyl substituent, dictates the molecule's reactivity and stability profile. This document synthesizes foundational chemical principles with actionable experimental and computational protocols to provide researchers, scientists, and drug development professionals with a robust framework for understanding and managing this compound. We will explore the primary decomposition pathways—thermal decarboxylation and nucleophilic ring-opening—and detail methodologies for their empirical assessment using Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and hydrolytic stability assays. Furthermore, this guide outlines computational approaches using Density Functional Theory (DFT) to model and predict key thermodynamic parameters. The overarching goal is to equip professionals with the necessary knowledge to predict, measure, and control the stability of 4-(trichloromethyl)oxetan-2-one, ensuring its effective handling, storage, and application.

Foundational Principles: Structure, Strain, and Electronic Effects

The thermodynamic stability of 4-(trichloromethyl)oxetan-2-one is not governed by a single factor, but rather by the interplay between its core cyclic structure and the powerful influence of its substituent. A foundational understanding of these two components is critical.

The Oxetan-2-one Core: A Reservoir of Ring Strain

Oxetan-2-ones, commonly known as β-lactones, are four-membered cyclic esters. Their structure is defined by significant ring strain, a consequence of the deviation of their endocyclic bond angles from the ideal tetrahedral value of 109.5°. This strain energy, estimated to be around 25.5 kcal/mol for the parent oxetane ring, is comparable to that of highly reactive oxiranes (epoxides) and renders the β-lactone ring susceptible to reactions that relieve this strain.[1][2] This high strain is the primary thermodynamic driving force behind many of the decomposition reactions that β-lactones undergo.[3]

The 4-(Trichloromethyl) Substituent: A Potent Electronic Modulator

The trichloromethyl (-CCl₃) group, positioned at the C4 carbon of the lactone ring, exerts a powerful influence on the molecule's stability. Its defining characteristic is a strong inductive electron-withdrawing effect (-I effect), stemming from the high electronegativity of the three chlorine atoms.[4] This effect polarizes the surrounding sigma bonds, significantly impacting the electron density distribution throughout the oxetanone ring. This is distinct from the related trifluoromethyl (-CF₃) group, which also demonstrates a strong inductive effect and is known to enhance the metabolic stability of adjacent molecular scaffolds in drug candidates by reducing the electron density and nucleophilicity of the π-system.[5][6] The steric bulk of the -CCl₃ group can also influence the molecule's conformation and the accessibility of reactive sites.

Synergistic Impact on Molecular Stability

The combination of a strained ring and a potent electron-withdrawing group creates a molecule with distinct stability challenges. The -CCl₃ group's inductive pull is expected to increase the electrophilicity of the C4 carbon and, to a lesser extent, the C2 carbonyl carbon. This heightened electrophilicity makes the ring exceptionally vulnerable to nucleophilic attack, even by weak nucleophiles, and can influence the mechanism and kinetics of thermal decomposition.

Predicted Decomposition Pathways

Based on the established chemistry of β-lactones, two primary decomposition pathways are predicted for 4-(trichloromethyl)oxetan-2-one.[3][7] Understanding these pathways is essential for predicting degradation products and designing appropriate handling and storage conditions.

Pathway A: Thermal Decarboxylation

At elevated temperatures, β-lactones characteristically undergo thermal decomposition to yield an alkene and carbon dioxide, a reaction driven by the favorable entropy change and the release of ring strain.[3][7] For 4-(trichloromethyl)oxetan-2-one, this pathway would result in the formation of 3,3,3-trichloropropene and carbon dioxide. The rate of this decarboxylation can be influenced by substituents; electron-donating groups have been shown to enhance the rate of decarboxylation in similar systems.[7]

Pathway B: Nucleophilic Ring-Opening & Hydrolysis

The strained β-lactone ring is an ambident electrophile, susceptible to nucleophilic attack at both the carbonyl carbon (C2) and the β-carbon (C4).[3] Water, alcohols, or other nucleophiles can initiate ring-opening. Hydrolysis, a critical consideration for drug development and storage, would lead to the formation of 3-hydroxy-4,4,4-trichlorobutanoic acid. This reaction can be catalyzed by both acid and base. Given the heightened electrophilicity of the ring due to the -CCl₃ group, this pathway is expected to be a significant contributor to the compound's instability in protic or nucleophilic media.

Experimental Assessment of Thermodynamic Stability

A multi-faceted experimental approach is required to quantify the thermodynamic stability of 4-(trichloromethyl)oxetan-2-one. The following protocols are designed to provide a comprehensive thermal and chemical stability profile.

Differential Scanning Calorimetry (DSC)

Causality Behind Experimental Choice: DSC is the premier technique for identifying and quantifying thermal transitions. It directly measures the heat flow associated with decomposition, providing the onset temperature (T_onset), which marks the beginning of thermal instability, and the enthalpy of decomposition (ΔH_d), which quantifies the energy released or absorbed during the event. This data is crucial for determining the maximum safe operating and storage temperatures.[8]

Experimental Protocol:

-

Sample Preparation: Accurately weigh 3-5 mg of 4-(trichloromethyl)oxetan-2-one into a hermetically sealed aluminum DSC pan. An empty, sealed pan is used as a reference.

-

Instrument Setup: Place both the sample and reference pans into the DSC cell.

-

Thermal Program:

-

Equilibrate the cell at 25 °C.

-

Ramp the temperature from 25 °C to a temperature well above the expected decomposition (e.g., 300 °C) at a controlled heating rate of 10 °C/min.[8]

-

Maintain a constant inert nitrogen atmosphere with a purge rate of 50 mL/min to prevent oxidative side reactions.

-

-

Data Analysis:

-

Plot the heat flow (W/g) versus temperature (°C).

-

Identify any exothermic or endothermic peaks. An exothermic peak indicates decomposition.

-

Determine the extrapolated onset temperature (T_onset) of the decomposition event.

-

Integrate the peak area to calculate the enthalpy of decomposition (ΔH_d) in J/g.

-

Thermogravimetric Analysis (TGA)

Causality Behind Experimental Choice: TGA complements DSC by measuring changes in mass as a function of temperature. This allows for the direct correlation of thermal events with mass loss, which is invaluable for validating proposed decomposition mechanisms. For example, a mass loss corresponding to the molar mass of CO₂ (44 g/mol ) would provide strong evidence for the thermal decarboxylation pathway.[9]

Experimental Protocol:

-

Sample Preparation: Place 5-10 mg of the sample onto a tared TGA pan.

-

Instrument Setup: Load the sample pan into the TGA furnace.

-

Thermal Program:

-

Equilibrate at 30 °C.

-

Ramp the temperature from 30 °C to a final temperature (e.g., 400 °C) at a heating rate of 10 °C/min under a continuous nitrogen flow (20 mL/min).

-

-

Data Analysis:

-

Plot the percentage of initial mass versus temperature.

-

Determine the onset temperature of mass loss, which should correlate with the T_onset from DSC.

-

Quantify the percentage mass loss for each distinct decomposition step and compare it to the theoretical mass loss calculated for the predicted decomposition pathways (e.g., loss of CO₂).

-

Hydrolytic Stability Assay

Causality Behind Experimental Choice: For applications in drug development or biological research, stability in aqueous environments is paramount. This protocol assesses the compound's susceptibility to hydrolysis under physiologically relevant conditions (acidic and neutral pH), providing a kinetic measure of stability (half-life, t₁/₂) that is essential for predicting shelf-life and in-vivo behavior.[10]

Experimental Protocol:

-

Stock Solution Preparation: Prepare a concentrated stock solution (e.g., 10 mM) of 4-(trichloromethyl)oxetan-2-one in a water-miscible organic solvent like acetonitrile or DMSO.

-

Incubation:

-

Prepare two buffered aqueous solutions: one at pH 1.0 (e.g., 0.1 N HCl) to simulate gastric conditions and one at pH 7.4 (e.g., Phosphate-Buffered Saline, PBS) to simulate physiological conditions.[10]

-

Spike the stock solution into each pre-warmed (37 °C) buffer to a final concentration of 100 µM. Ensure the final organic solvent concentration is low (e.g., <1%) to avoid solubility artifacts.

-

-

Time-Course Sampling: Incubate the solutions at 37 °C. At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot and immediately quench the reaction by diluting it in a cold mobile phase or by adding an equal volume of cold acetonitrile.

-

Quantification: Analyze the concentration of the remaining parent compound in each sample using a validated HPLC-UV or LC-MS method.

-

Data Analysis:

-

Plot the natural logarithm of the parent compound concentration versus time.

-

For a first-order decay process, the plot will be linear. The degradation rate constant (k) is the negative of the slope.

-

Calculate the half-life (t₁/₂) using the equation: t₁/₂ = 0.693 / k.

-

Computational Chemistry Approaches

Computational modeling provides a powerful, predictive complement to experimental work, offering insights into the intrinsic thermodynamic properties of the molecule.

Density Functional Theory (DFT) Calculations

Causality Behind Method Choice: DFT is a robust computational method for accurately calculating the electronic structure and thermodynamic properties of organic molecules.[11] By modeling the reactant and its potential decomposition products, we can calculate the standard enthalpy (ΔH°) and Gibbs free energy (ΔG°) of reaction for the proposed decomposition pathways. A negative ΔG° indicates a thermodynamically favorable (spontaneous) process. This approach allows for a theoretical validation of the experimental findings.[12]

Computational Methodology:

-

Structure Optimization: Perform geometry optimization for the reactant (4-(trichloromethyl)oxetan-2-one) and the products of each decomposition pathway (e.g., 3,3,3-trichloropropene and CO₂) using a suitable DFT functional and basis set, such as M06-2X/6-311++G(d,p), which is well-suited for thermochemistry and kinetics.[11]

-

Frequency Calculations: Perform frequency calculations on the optimized structures to confirm they are true energy minima (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.

-

Thermodynamic Property Calculation: From the output of the frequency calculations, determine the standard enthalpy (H°) and Gibbs free energy (G°) for each species at 298.15 K.

-

Reaction Energetics: Calculate the enthalpy (ΔH°_rxn) and Gibbs free energy (ΔG°_rxn) for each decomposition reaction using the formula: ΔG°_rxn = ΣG°(products) - ΣG°(reactants).

Predicted Thermodynamic Data

The following table summarizes hypothetical, yet chemically reasonable, data that could be obtained from the described experimental and computational workflows.

| Parameter | Method | Predicted Value | Interpretation |

| Decomposition Onset (T_onset) | DSC / TGA | ~140 - 160 °C | Indicates significant thermal instability at elevated temperatures. |

| Enthalpy of Decomposition (ΔH_d) | DSC | -150 to -200 J/g | A strong exothermic event, indicating a rapid, energetic decomposition. |

| Mass Loss (Step 1) | TGA | ~25 - 27% | Corresponds closely to the theoretical loss of CO₂ (26.2%), supporting the decarboxylation pathway. |

| Hydrolytic Half-life (t₁/₂, pH 7.4) | HPLC | < 60 minutes | Suggests high susceptibility to nucleophilic ring-opening under physiological conditions. |

| ΔG°_rxn (Decarboxylation) | DFT | Highly Negative | Confirms that thermal decomposition to an alkene and CO₂ is a thermodynamically spontaneous process. |

| ΔG°_rxn (Hydrolysis) | DFT | Negative | Confirms that ring-opening by water is thermodynamically favorable. |

Summary and Implications for Researchers

The thermodynamic profile of 4-(trichloromethyl)oxetan-2-one is dominated by the high ring strain of the β-lactone core, which is further activated by the potent electron-withdrawing nature of the C4-trichloromethyl substituent. This combination results in a molecule with significant inherent instability.

Key Findings:

-

Thermal Instability: The compound is predicted to undergo exothermic decomposition at moderately elevated temperatures, primarily via a decarboxylation pathway.

-

Chemical Instability: The molecule is highly susceptible to nucleophilic attack, particularly hydrolysis, leading to rapid ring-opening under neutral or physiological conditions.

Practical Implications:

-

Handling and Storage: 4-(trichloromethyl)oxetan-2-one should be handled as a thermally sensitive and moisture-sensitive compound. Storage at low temperatures (e.g., ≤ 4 °C) under an inert atmosphere (e.g., argon or nitrogen) in anhydrous conditions is mandatory to preserve its integrity.

-

Synthetic Applications: Reactions involving this compound should be conducted at low temperatures, avoiding strong nucleophiles, strong acids or bases, and prolonged exposure to protic solvents unless ring-opening is the desired outcome.

-

Drug Development: If considered as a scaffold or intermediate in drug discovery, its inherent instability presents a significant liability. The β-lactone ring is likely to be a site of rapid metabolism via hydrolysis. Any formulation would require rigorous stability testing, and the potential for the ring to act as a covalent modifier through reaction with biological nucleophiles must be carefully evaluated.

This guide provides a comprehensive framework for understanding and experimentally probing the stability of 4-(trichloromethyl)oxetan-2-one, enabling scientists to make informed decisions regarding its synthesis, handling, and application.

References

-

W. C. Burks, K. A. Woerpel. Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. [Link]

-

M. A. R. Martins, et al. Thermodynamic Properties of γ- and δ-Lactones: Exploring Alkyl Chain Length Effect and Ring-Opening Reactions for Green Chemistry Applications. Molecules. [Link]

-

J. A. V. František. Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry. [Link]

-

Denmark Group. An Exploration of Oxetanes: Synthesis and Relevance. University of Illinois Urbana-Champaign. [Link]

-

H. Wynberg, E. G. J. Staring. The absolute configuration of 4-(trichloromethyl)oxetan-2-one; a case of double anchimeric assistance with inversion. Scilit. [Link]

-

A. B. Rodrigues, et al. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules. [Link]

-

A. D. Shutalev, et al. Synthesis of 5-functionalised 4-trichloromethyl and 4-trifluoromethyl-1,2,3,4-tetrahydopyrimidin-2-ones. ResearchGate. [Link]

-

S. Ahmad, et al. Ring Opening Reactions of Oxetanes: Methodology Development and Synthetic Applications: A Review. ResearchGate. [Link]

-

A. F. G. Monte, et al. Investigation of Lactones as Innovative Bio-Sourced Phase Change Materials for Latent Heat Storage. Molecules. [Link]

-

Filo Tutor. The trichloromethyl group is meta directing when attached to benzene ring due to. Filo. [Link]

-

M. A. R. Martins, et al. Thermodynamic Properties of γ- and δ-Lactones: Exploring Alkyl Chain Length Effect and Ring-Opening Reactions for Green Chemistry Applications. ResearchGate. [Link]

-

P. Bhattarai, T. A. Trombley, R. A. Altman. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry. [Link]

-

D. L. A. de Faria, et al. Chemistry of the β-Thiolactones: Substituent and Solvent Effects on Thermal Decomposition and Comparison with the β-Lactones. The Journal of Organic Chemistry. [Link]

-

University of Cambridge. Chapter 1: β-Lactones. University of Cambridge. [Link]

-

D. L. A. de Faria, et al. Chemistry of the β-Thiolactones: Substituent and Solvent Effects on Thermal Decomposition and Comparison with the β-Lactones. ACS Publications. [Link]

-

A. F. G. Monte, et al. Investigation of Lactones as Innovative Bio-Sourced Phase Change Materials for Latent Heat Storage. MDPI. [Link]

-

M. K. Georgieva, et al. Hydrolytic Stability of Adamantane Hybrid Molecules. Medical University of Varna. [Link]

Sources

- 1. BJOC - Oxetanes: formation, reactivity and total syntheses of natural products [beilstein-journals.org]

- 2. researchgate.net [researchgate.net]

- 3. foster77.co.uk [foster77.co.uk]

- 4. The trichloromwthyl group is meta directing when attached to benzene ring.. [askfilo.com]

- 5. mdpi.com [mdpi.com]

- 6. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Investigation of Lactones as Innovative Bio-Sourced Phase Change Materials for Latent Heat Storage - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. HYDROLYTIC STABILITY OF ADAMANTANE HYBRID MOLECULES | Journal of Chemical Technology and Metallurgy [j.uctm.edu]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Safety, Handling, and Toxicity of (S)-4-Trichloromethyl-2-Oxetanone

Disclaimer: This document has been prepared based on an analysis of analogous chemical structures and established principles of chemical safety. As of the date of publication, comprehensive safety and toxicological data for (S)-4-trichloromethyl-2-oxetanone (CAS No. 5895-35-2) are not publicly available. Therefore, this guide adopts a precautionary principle, extrapolating from the known hazards of its core structural components: the β-lactone ring and the trichloromethyl group. All procedures and assessments herein should be treated as recommendations requiring rigorous evaluation and adaptation within the context of a formal, site-specific risk assessment by qualified personnel.

Executive Summary and Core Directive

(S)-4-trichloromethyl-2-oxetanone is a halogenated β-lactone utilized as a versatile synthon in pharmaceutical and agrochemical research.[] Its value lies in the inherent reactivity of the strained four-membered ring.[] However, this reactivity is also the source of significant, albeit predicted, health hazards. The absence of specific toxicological data necessitates that this compound be handled as a substance of very high concern.

This guide provides a comprehensive framework for the safe handling of (S)-4-trichloromethyl-2-oxetanone by synthesizing data from its primary structural analog, β-propiolactone—a known animal carcinogen—and by analyzing the chemical properties of the trichloromethyl moiety. The central directive of this document is the strict adherence to the As Low As Reasonably Achievable (ALARA) principle for all potential exposures.[2] It is presumed, for the purposes of this guide, that (S)-4-trichloromethyl-2-oxetanone is a potent alkylating agent, a severe irritant, and a suspected human carcinogen.

Compound Identification and Predicted Hazard Profile

| Identifier | Value | Source(s) |

| Chemical Name | (S)-4-(trichloromethyl)oxetan-2-one | [] |

| CAS Number | 5895-35-2 | [] |

| Molecular Formula | C₄H₃Cl₃O₂ | [] |

| Molecular Weight | 189.42 g/mol | [] |

| Structure |  | |

| Predicted GHS Hazard Statements | H330: Fatal if inhaled.H350: May cause cancer.H314: Causes severe skin burns and eye damage.H341: Suspected of causing genetic defects. | Analog-based prediction |

Mechanistic Basis for Hazard Assessment

The predicted high toxicity of (S)-4-trichloromethyl-2-oxetanone stems from two key structural features: the β-lactone ring and the trichloromethyl group.

The β-Lactone Core: An Analog to a Known Carcinogen

The 2-oxetanone ring is analogous to β-propiolactone (BPL), a compound classified by the International Agency for Research on Cancer (IARC) as a Group 2B agent, meaning it is possibly carcinogenic to humans.[3][4]

-

High Reactivity: The four-membered ring is highly strained and susceptible to nucleophilic attack, leading to ring-opening.

-

Alkylating Agent: This reactivity makes β-lactones potent alkylating agents. They can covalently modify biological nucleophiles such as DNA and proteins. The primary mechanism of carcinogenicity for BPL is believed to be its ability to alkylate DNA bases, leading to mutations.[4][5][6]

-

Severe Irritant: BPL is a corrosive chemical that causes severe irritation and burns to the skin, eyes, and respiratory tract.[7] Acute inhalation exposure can be fatal, and eye contact may lead to permanent corneal damage.[3][8]

The Trichloromethyl Group: Enhancing Reactivity

The trichloromethyl (-CCl₃) group is a strong electron-withdrawing moiety. Its presence on the carbon adjacent to the ring oxygen is predicted to have two significant effects:

-

Increased Electrophilicity: The electron-withdrawing effect further polarizes the β-lactone ring, increasing the electrophilicity of the carbonyl carbon and the methylene carbon attached to the ring oxygen. This is likely to enhance its reactivity as an alkylating agent compared to the parent β-propiolactone.

-

Radical Potential: The C-Cl bonds in the trichloromethyl group can undergo homolytic cleavage under certain conditions (e.g., in the presence of initiators or light), forming trichloromethyl radicals. These radicals are known to be highly reactive and can contribute to cellular damage.[9]

Risk Management and Safe Handling Protocols

All work with (S)-4-trichloromethyl-2-oxetanone must be governed by a comprehensive, pre-approved Standard Operating Procedure (SOP) that incorporates the following principles. The hierarchy of controls (elimination, substitution, engineering controls, administrative controls, PPE) must be applied.

Engineering Controls: The Primary Barrier

-

Containment: All handling of solid or dissolved (S)-4-trichloromethyl-2-oxetanone must be performed within a certified and functioning chemical fume hood or, for higher-risk operations, a glove box.[2][10]

-

Designated Area: A specific area within the laboratory must be designated for work with this compound. This area should be clearly marked with warning signs indicating the presence of a suspected carcinogen and restricting access to authorized personnel only.[2][10][11]

-

Ventilation: Ensure adequate ventilation to prevent the accumulation of vapors.

Personal Protective Equipment (PPE): The Secondary Barrier

Standard laboratory PPE is insufficient. The following minimum ensemble is required:

-

Hand Protection: Double-gloving is mandatory. Use a pair of nitrile gloves as the inner layer and a pair of chemically resistant gloves (e.g., butyl rubber or Viton) as the outer layer. Change gloves frequently and immediately upon any sign of contamination.[2]

-

Body Protection: A disposable, solid-front lab coat or a full-body Tyvek suit should be worn over personal clothing. This protective layer must not be worn outside the designated work area.[10][11]

-

Eye and Face Protection: Chemical safety goggles in combination with a full-face shield are required to protect against splashes and aerosols.[10]

-

Respiratory Protection: If there is any risk of aerosol generation or if engineering controls are not sufficient, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates is necessary. All respirator use must be in accordance with a formal respiratory protection program.[11]

Workflow for Safe Handling

The following diagram outlines the critical steps for safely handling (S)-4-trichloromethyl-2-oxetanone.

Caption: Standard workflow for handling (S)-4-trichloromethyl-2-oxetanone.

Emergency Procedures

Immediate and correct response to an emergency is critical to minimizing exposure.

Personnel Exposure

| Exposure Route | First Aid Procedure |

| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[3][7] |

| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3][7] |

| Inhalation | Move the individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration (if trained) and seek immediate medical attention.[3] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3] |

Spill Management

For any spill, evacuate the immediate area and alert personnel. Only trained individuals with appropriate PPE should perform cleanup.

Caption: Spill response workflow for (S)-4-trichloromethyl-2-oxetanone.

Decontamination Solutions: As a potent alkylating agent, chemical neutralization is recommended. A freshly prepared solution of sodium hypochlorite (10%) can be effective, but its compatibility with the solvent and other materials must be verified.[12][13] Commercial decontamination solutions designed for alkylating agents may also be used.

Toxicity Profile (Based on β-Propiolactone Analog)

The following table summarizes the known toxicity of β-propiolactone, which should be considered the minimum hazard level for (S)-4-trichloromethyl-2-oxetanone until specific data becomes available.

| Endpoint | Species | Route | Value/Observation | Source(s) |

| Acute Toxicity | Human | Inhalation | Severe irritant to eyes, respiratory tract | [3][7] |

| Human | Dermal | Skin irritation, blistering, burns | [3][7] | |

| Rat | Oral | LD50 = 50-100 mg/kg (highly toxic) | [3] | |

| Carcinogenicity | Rat | Oral | Squamous cell carcinomas of the forestomach | [3] |

| Mouse | Dermal | Skin tumors | [3] | |

| IARC | - | Group 2B: Possibly carcinogenic to humans | [3][4] | |

| Genotoxicity | In vitro/vivo | - | Mutagenic in bacteria, yeast, and Drosophila | [4] |

Medical Surveillance

Due to the suspected carcinogenicity of this compound, a robust medical surveillance program is highly recommended for all personnel who may be exposed.[14][15] This program, developed in consultation with an occupational health physician, should include:

-

Baseline Examination: A pre-assignment medical examination to establish baseline health status.

-

Periodic Monitoring: Annual check-ups that include a physical examination and a review of any potential symptoms related to exposure.

-

Exposure Registry: Maintaining a permanent record of all individuals who have worked with the compound, including dates and duration of potential exposure.

-

Exit Examination: A final examination upon termination of work with the compound.

Conclusion

(S)-4-trichloromethyl-2-oxetanone is a compound that demands the highest level of respect and caution in a laboratory setting. Based on a rigorous analysis of its structural components, it must be presumed to be a highly toxic, reactive, and carcinogenic substance. The protocols outlined in this guide—emphasizing containment, meticulous personal protection, and preparedness for emergencies—provide a foundation for its safe handling. The lack of direct toxicological data must not lead to complacency; rather, it mandates a conservative and proactive approach to safety for all researchers and professionals who utilize this valuable but hazardous chemical intermediate.

References

-

U.S. Environmental Protection Agency (EPA). (2000). beta-Propiolactone. Retrieved from [Link]

-

Jana, S., et al. (2020). Carcinogenesis of β-Propiolactone: A Computational Study. Chemical Research in Toxicology. Retrieved from [Link]

-

New Jersey Department of Health. (2007). Hazardous Substance Fact Sheet: beta-Propiolactone. Retrieved from [Link]

-

Bussières, J. F., et al. (2020). Efficiency of four solutions in removing 23 conventional antineoplastic drugs from contaminated surfaces. PLoS One. Retrieved from [Link]

-

SpectraBase. 4-(Trichloromethyl)oxetan-2-one. Retrieved from [Link]

-

Wikipedia. Safe handling of carcinogens. Retrieved from [Link]

-

Hauw, S., et al. (2022). Evaluation of a Novel Risk Assessment Tool for Hazardous Chemicals in Academic Laboratories: An Exploratory Study. ACS Chemical Health & Safety. Retrieved from [Link]

-

Centers for Disease Control and Prevention (CDC). (2012). Medical Surveillance for Healthcare Workers Exposed to Hazardous Drugs. Retrieved from [Link]

-

Federal Select Agent Program. (2020). Principles of decontamination, sterilization, and disinfection. Retrieved from [Link]

-

Romero-Ortega, M., et al. (2016). Reactivity of electrophilic chlorine atoms due to σ-holes: a mechanistic assessment of the chemical reduction of a trichloromethyl group by sulfur nucleophiles. RSC Advances. Retrieved from [Link]

-

International Agency for Research on Cancer (IARC). (1999). β-Propiolactone. In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Volume 71. Retrieved from [Link]

-

The University of Queensland. Working Safely with Carcinogens Guideline. Retrieved from [Link]

-

Jana, S., et al. (2020). Carcinogenesis of β-Propiolactone: A Computational Study. PMC. Retrieved from [Link]

-

Concentra. (2023). Medical Surveillance Helps Protect Employees from Hazardous Cobalt Exposure. Retrieved from [Link]

-

Health and Safety Authority (Ireland). Chemical Risk Assessment. Retrieved from [Link]

-

Health and Safety Executive (UK). Chemicals - safe use and handling. Retrieved from [Link]

-

National Technical Reports Library. (1973). Hazard Review of Beta-Propiolactone (BPL). Retrieved from [Link]

-

PubChem. (R)-(+)-4-Methyl-4-(trichloromethyl)-2-oxetanone. Retrieved from [Link]

-

EBSCO. Decontamination methods. Retrieved from [Link]

-

NIST. Oxirane, (trichloromethyl)-. In NIST Chemistry WebBook. Retrieved from [Link]

-

Centers for Disease Control and Prevention (CDC). NIOSH Pocket Guide to Chemical Hazards: beta-Propiolactone. Retrieved from [Link]

-

Padilla-Salinas, R., et al. (2016). Chemoselective Reduction of Trichloromethyl Compounds to gem-Dichloromethyl Groups Following Appel's Reaction Protocol. The Journal of Organic Chemistry. Retrieved from [Link]

-

Peters, S., et al. (2021). Chemical Risk Assessment for Small Businesses: Development of the Chemical Hazard Assessment and Prioritization Risk (CHAP-Risk) Tool. International Journal of Environmental Research and Public Health. Retrieved from [Link]

-

University of Bristol. Guidelines on Handling Chemical Carcinogens, Teratogens and Mutagens. Retrieved from [Link]

-

National Institute of Justice. (2001). Guide for the Selection of Chemical and Biological Decontamination Equipment for Emergency First Responders. Retrieved from [Link]

-

WorkCare. (2025). Benzene Medical Surveillance: Protecting Worker Health. Retrieved from [Link]

-

U.S. Army Medical Department. Medical Aspects of Chemical and Biological Warfare, Chapter 15, Decontamination. Retrieved from [Link]

-